4-[(E)-{[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]imino}methyl]-N,N-dimethylaniline
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Overview
Description
N-[2-(7-Chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is a complex organic compound that features a unique combination of an indole ring, a chloro substituent, and a dimethylamino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.
Formation of the Ethyl Linker: The ethyl linker can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Final Coupling Reaction: The final step involves the coupling of the indole derivative with the dimethylamino-substituted benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can yield secondary or tertiary amines.
Scientific Research Applications
N-[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the structure-activity relationships of indole derivatives and their biological effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the dimethylamino group can enhance its binding affinity and selectivity. The compound may modulate the activity of enzymes, receptors, and ion channels, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine
- N-[2-(7-Chloro-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine
- N-[2-(7-Chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(methylamino)phenyl]methylidene}amine
Uniqueness
N-[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is unique due to the presence of both the chloro and methoxy substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the dimethylamino group enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C20H22ClN3O |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
4-[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H22ClN3O/c1-24(2)16-6-4-14(5-7-16)12-22-9-8-15-13-23-20-18(15)10-17(25-3)11-19(20)21/h4-7,10-13,23H,8-9H2,1-3H3 |
InChI Key |
POYNTOYIAULXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCC2=CNC3=C2C=C(C=C3Cl)OC |
Origin of Product |
United States |
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